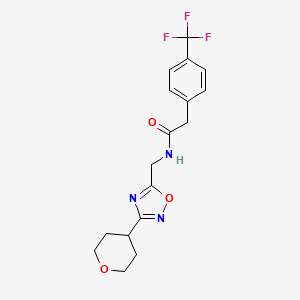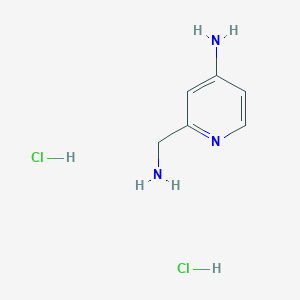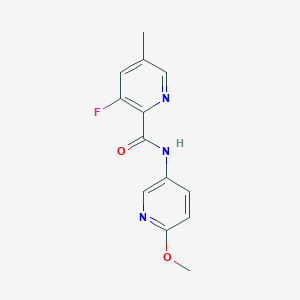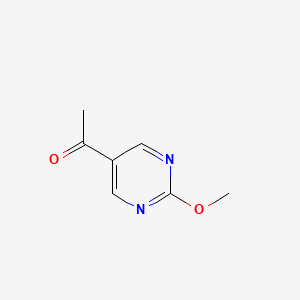![molecular formula C15H13FN2OS2 B2508435 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone CAS No. 851800-30-1](/img/structure/B2508435.png)
[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone" involves various strategies. One approach includes the S-arylation method, which is highlighted for its simplicity and high conversion rates with short reaction times. This method was used to synthesize a derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, which shares the 4-fluorophenyl component with the compound of interest . Another related synthesis involves the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride, followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Additionally, the synthesis of 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives has been reported, which involves reactions with active methylene derivatives and arylidine malonitriles .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the crystal structure of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was determined, revealing an orthorhombic system with specific unit cell parameters and volume. The non-hydrogen atoms in this structure were refined anisotropically, and the hydrogen atoms were placed theoretically . Similarly, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was reported, which is a compound with a thiophene ring, a structural feature also present in the compound of interest .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse. The Fries rearrangement, a key reaction in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, is an example of the transformations that these molecules can undergo. This rearrangement was performed under microwave irradiation without the need for a catalyst or solvent . Other reactions include the formation of Schiff's bases and their subsequent reactions to yield various heterocyclic compounds, such as thiazolo-s-triazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the intermolecular interactions and energy frameworks, which are influenced by the different molecular conformations . The antibacterial activity of some derivatives has been assessed, indicating potential applications in pharmaceuticals . Theoretical studies, such as density functional theory (DFT) calculations, have been used to predict the behavior of these molecules during chemical reactions .
科学的研究の応用
Transparent Aromatic Polyimides
Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine (BTPB), have been researched for their high refractive indices and small birefringences, along with good thermomechanical stabilities. These properties suggest potential applications in materials science, particularly where optical clarity and stability are essential. The research conducted by Tapaswi et al. (2015) highlights the synthesis of such polyimides, indicating the importance of sulfur-containing aromatic structures in developing advanced polymeric materials (Tapaswi et al., 2015).
Crystal Structure and Biological Activity
The crystal structure and biological activity of sulfur-containing thiophene compounds have been extensively studied, reflecting their significance in material science and pharmaceuticals. S. Nagaraju and colleagues (2018) discussed the synthesis and structural analysis of a compound with a core thiophene structure, showcasing its broad spectrum of biological activities and utility in creating materials like thin-film transistors and solar cells (Nagaraju et al., 2018).
Antimicrobial Agents
Research on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold has revealed potent activities against the gastric pathogen Helicobacter pylori, showcasing the therapeutic potential of sulfur-containing heterocyclic compounds in combating resistant bacterial strains. The study by Carcanague et al. (2002) underlines the effectiveness of these compounds in providing a new avenue for anti-H. pylori agents (Carcanague et al., 2002).
Fluorophores and Electronic Applications
The spectral properties of Y-shaped donor-acceptor push-pull imidazole-based fluorophores have been examined for their potential in electronic applications. Danko et al. (2012) researched imidazole ring structures end-capped with electron-donating groups, revealing their strong fluorescence and potential in optoelectronic devices (Danko et al., 2012).
Electrochemical Capacitor Applications
Research on electroactive polymers, including derivatives of 3-(4-fluorophenyl)thiophene, indicates their applicability in electrochemical capacitors. The study by Ferraris et al. (1998) explores the electrochemical deposition and performance of these polymers, highlighting their potential in achieving high energy and power densities for advanced energy storage solutions (Ferraris et al., 1998).
特性
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZMGIJSSPHFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)
![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)






![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)
